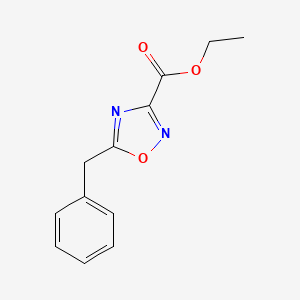

5-Bencil-1,2,4-oxadiazol-3-carboxilato de etilo

Descripción general

Descripción

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclocondensation of arylamidoxamines with an aldehyde . For example, Srivastava et al. reported the synthesis of a 1,2,4-oxadiazole by manganese dioxide mediated oxidation of a 4,5-dihydro-1,2,4-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

1,2,4-Oxadiazoles have four regioisomeric structures and possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Aplicaciones Científicas De Investigación

Agentes Antiinfecciosos

Los 1,2,4-oxadiazoles, incluyendo el 5-Bencil-1,2,4-oxadiazol-3-carboxilato de etilo, se han sintetizado como agentes antiinfecciosos con actividades antibacterianas, antivirales y antileishmaniales . Tienen potencial para la Relación Estructura-Actividad (SAR) y potencial de actividad .

Actividad Antitripanosomal

Estos compuestos se han estudiado por su probable modo de acción contra la cruzaína, una proteasa de cisteína de Trypanosoma cruzi, utilizando acoplamiento molecular .

Actividad Nematicida

Los derivados de 1,2,4-oxadiazol han mostrado una actividad nematicida moderada contra Meloidogyne incognita .

Actividad Antifúngica

Estos compuestos han demostrado actividad antifúngica contra Rhizoctonia solani .

Efectos Antibacterianos

Ciertos derivados de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo), con valores de EC50 superiores a bismertiazol (BMT) y tiodiazol cobre (TDC) . También exhibieron una excelente capacidad antibacteriana contra Xanthomonas oryzae pv. oryzicola (Xoc) .

Actividades Antidepresivas y Anticonvulsivas

Los derivados N-sustituidos de 5-bencil-1,3,4-oxadiazol-2il-2''-sulfanil acetamida exhiben importantes actividades biológicas como antidepresivas y anticonvulsivas .

Actividades Analgésicas y Relajantes Musculares

Estos compuestos también muestran actividades analgésicas y relajantes musculares .

Actividades Pesticidas y Herbicidas

Los 1,2,4-oxadiazoles se están utilizando en la lucha contra infecciones que involucran el SIDA y también exhiben actividades pesticidas y herbicidas .

Direcciones Futuras

1,2,4-Oxadiazoles have shown promise as anti-infective agents, and there is ongoing research into their potential applications . The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance . Therefore, the design and synthesis of novel 1,2,4-oxadiazole derivatives could be a potential future direction .

Mecanismo De Acción

Target of Action

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, like other 1,2,4-oxadiazoles, is believed to interact with several targets. Specifically, the translational regulator (CsrA) and the virulence regulator (Xoc3530) are two effective target proteins . These proteins play crucial roles in the motility and pathogenicity of certain strains of bacteria .

Mode of Action

It is known that 1,2,4-oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .

Biochemical Pathways

The compound interferes with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . The disruption of these pathways leads to a significant reduction in the motility and pathogenicity of the bacteria .

Result of Action

The result of the compound’s action is a significant reduction in the motility and pathogenicity of certain bacterial strains . This is achieved by disrupting several biochemical pathways associated with bacterial virulence .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress pathways. The compound has been shown to inhibit the activity of certain oxidoreductases, thereby reducing the production of reactive oxygen species. Additionally, Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. Furthermore, Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. For example, Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components. This inhibition leads to reduced tissue remodeling and inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can maintain its biological activity for extended periods, making it a promising candidate for therapeutic applications. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity .

Metabolic Pathways

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. The metabolites of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its affinity for different cellular compartments .

Subcellular Localization

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function. Additionally, Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin remodeling complexes. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications .

Propiedades

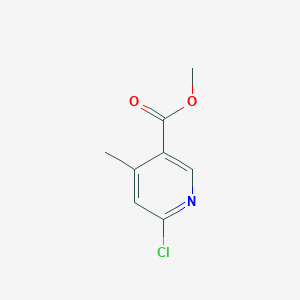

IUPAC Name |

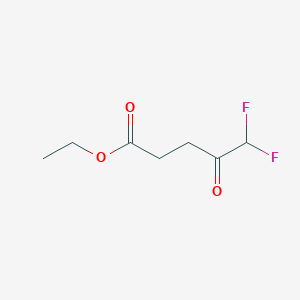

ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFZMMFDOQYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.